

Unveiling the Selectivity of BAY 1217224: A Comparative Analysis Against Related Serine Proteases

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Compound of Interest

Compound Name: BAY 1217224

Cat. No.: B11928129

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Leverkusen, Germany – December 10, 2025 – New data detailing the selectivity profile of **BAY 1217224**, a potent, non-prodrug, direct thrombin inhibitor, has been consolidated into a comprehensive guide for researchers and drug development professionals. This document provides a comparative analysis of **BAY 1217224**'s inhibitory activity against several key serine proteases, underscoring its high selectivity for thrombin. The guide includes quantitative data, detailed experimental protocols, and visualizations of the underlying biochemical pathways and experimental workflows.

BAY 1217224 has been identified as a highly potent inhibitor of human α -thrombin, a critical serine protease in the coagulation cascade. Understanding its selectivity is paramount for predicting its therapeutic window and potential off-target effects. This guide offers a clear, data-driven comparison to facilitate further research and development in the field of anticoagulation.

Quantitative Selectivity Profile

The inhibitory activity of **BAY 1217224** against a panel of serine proteases was determined using in vitro enzyme inhibition assays. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below, demonstrating the compound's remarkable selectivity for thrombin.

Serine Protease	IC50 (nM)	Selectivity vs. Thrombin (fold)
Thrombin (human α)	0.6	-
Factor Xa	>10,000	>16,667
Trypsin	>10,000	>16,667
Plasmin	>10,000	>16,667
Activated Protein C (APC)	>10,000	>16,667

Data sourced from Hillisch A, et al. J Med Chem. 2020.

The data clearly indicates that **BAY 1217224** is highly selective for thrombin, with IC50 values for other tested serine proteases being over 16,000-fold higher. This high degree of selectivity is a crucial attribute for a therapeutic anticoagulant, as it minimizes the potential for off-target interactions and associated side effects.

Experimental Protocols

The following is a detailed methodology for the in vitro enzyme inhibition assays used to determine the selectivity profile of **BAY 1217224**.

In Vitro Enzyme Inhibition Assays

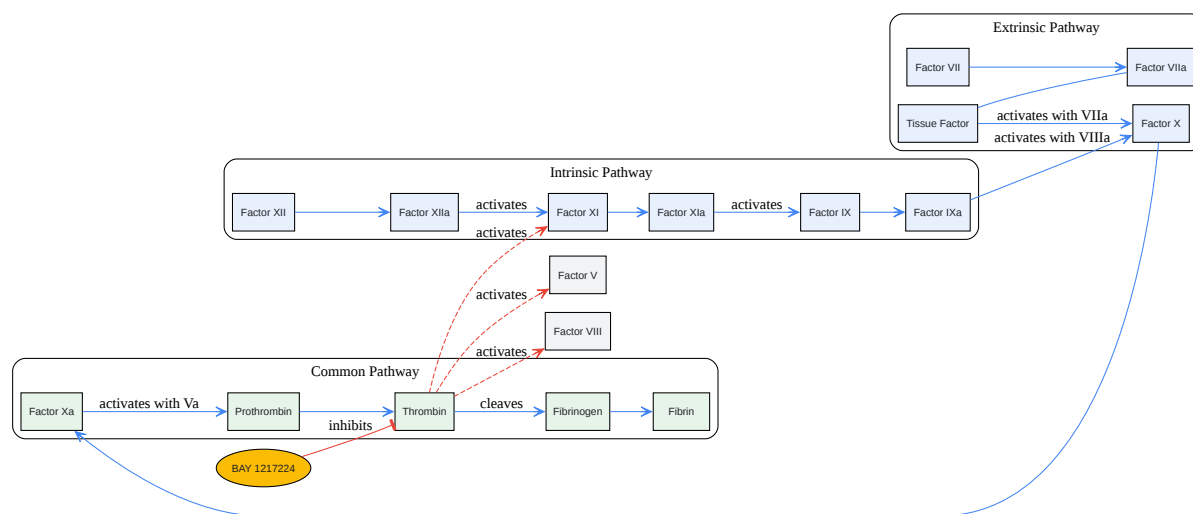
The inhibitory activity of **BAY 1217224** against thrombin and other serine proteases was assessed by measuring the residual enzymatic activity after incubation with the inhibitor. The assays were performed in 96-well microtiter plates.

- Enzymes and Substrates:
 - Thrombin: Human α -thrombin with the chromogenic substrate Chromogenix S-2238.
 - Factor Xa: Human Factor Xa with the chromogenic substrate Pefachrome FXa.
 - Trypsin: Bovine Trypsin with the chromogenic substrate Chromogenix S-2222.

- Plasmin: Human Plasmin with the chromogenic substrate Pefachrome PL.
- Activated Protein C (APC): Human Activated Protein C with the chromogenic substrate Pefachrome APC.
- Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing NaCl (e.g., 150 mM) and a carrier protein (e.g., 0.1% BSA).
- Procedure:
 - A solution of the respective serine protease was incubated with varying concentrations of **BAY 1217224** in the assay buffer.
 - The reaction was initiated by the addition of the corresponding chromogenic substrate.
 - The change in absorbance over time, resulting from the enzymatic cleavage of the substrate, was monitored using a microplate reader at a specific wavelength (e.g., 405 nm).
 - The rate of the enzymatic reaction was determined from the linear portion of the absorbance versus time curve.
 - IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic equation.

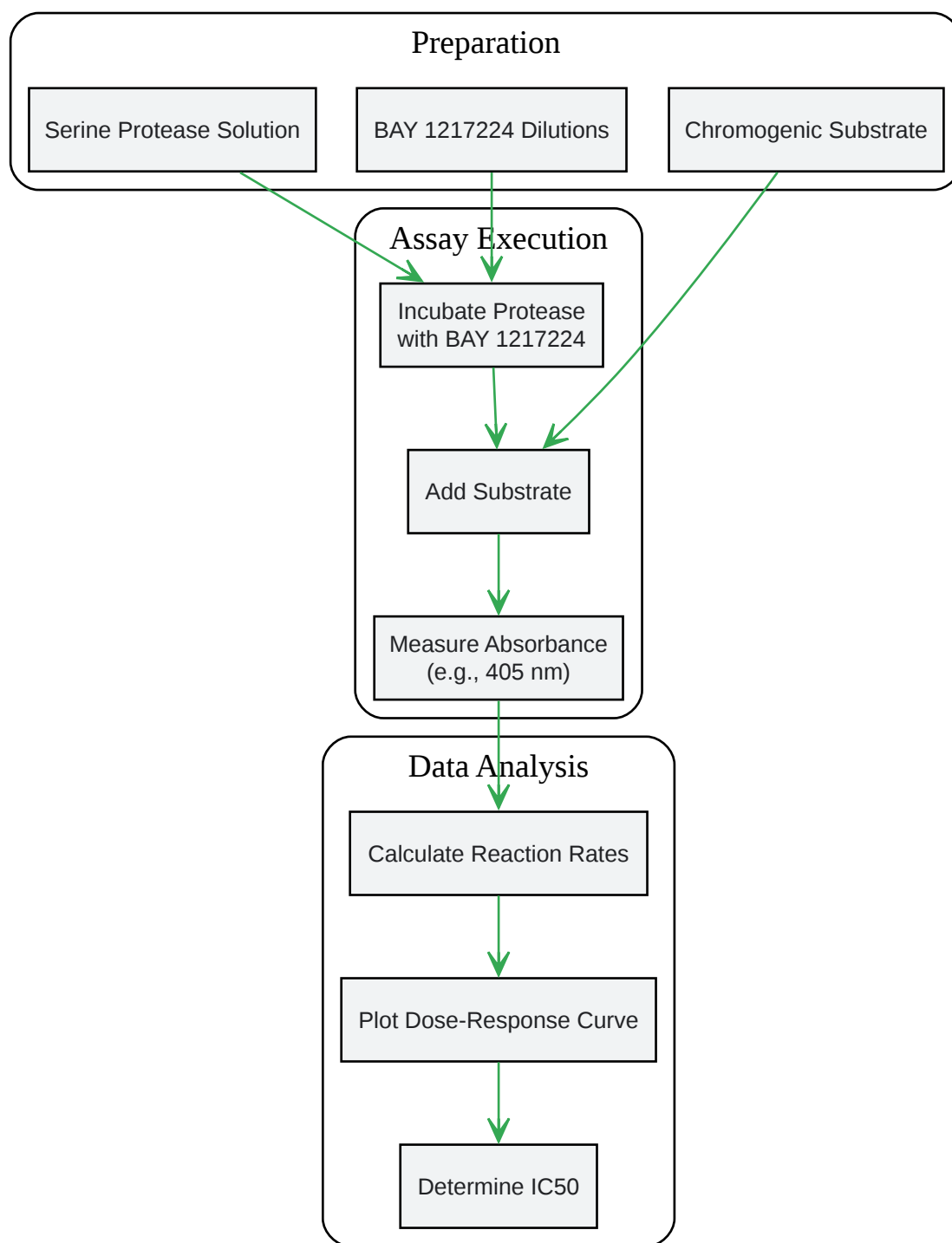
Visualizing the Coagulation Cascade and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated.



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Caption: Simplified diagram of the coagulation cascade highlighting the central role of Thrombin and the inhibitory action of **BAY 1217224**.



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Caption: Workflow for the in vitro serine protease inhibition assay used to determine the IC50 values of **BAY 1217224**.

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